Phenylpropenylcarbinol

Description

These compounds share a phenyl group attached to a hydroxyl-bearing carbon chain, a feature critical to their chemical reactivity and applications. For instance, phenylacetylcarbinol (C₉H₁₀O₂, MW 150.18 g/mol) is recognized for its role as a precursor in pharmaceutical synthesis, particularly for stimulants like amphetamines . Similarly, phenylpropanol (C₉H₁₂O, MW 136.19 g/mol) is noted for its use in fragrances and organic intermediates .

Properties

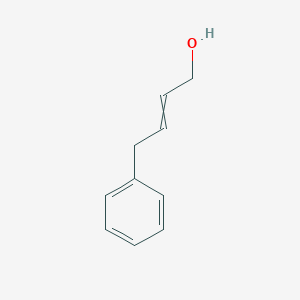

Molecular Formula |

C10H12O |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

4-phenylbut-2-en-1-ol |

InChI |

InChI=1S/C10H12O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-7,11H,8-9H2 |

InChI Key |

VNDHSAYSKPVHPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC=CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key properties and applications of phenylpropenylcarbinol analogs, based on evidence-derived

Reactivity and Stability

- Phenylacetylcarbinol: Exhibits high reactivity due to its ketone and hydroxyl groups, enabling condensation reactions for drug synthesis. Its stability under acidic conditions makes it suitable for industrial-scale processes .

- 1-Phenylpropanol: Less reactive than phenylacetylcarbinol but valued for its enantiomeric purity (e.g., R-(+)- and S-(−)-forms), which is critical in producing chiral pharmaceuticals .

- Triphenyl Carbinol: Highly stable due to steric hindrance from three phenyl groups; used in polymer stabilization but lacks the bifunctional reactivity of smaller carbinols .

Industrial and Pharmaceutical Relevance

- Phenylacetylcarbinol: A cornerstone in the synthesis of ephedrine derivatives and β-blockers due to its α-hydroxy ketone structure .

- 1-Phenylpropanol: Utilized in asymmetric catalysis and as a precursor for benzodiazepines, highlighting its versatility in organic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.